molecular formula C10H20O B14630370 4-Pentenyl pentyl ether CAS No. 56052-88-1

4-Pentenyl pentyl ether

Cat. No.: B14630370
CAS No.: 56052-88-1
M. Wt: 156.26 g/mol
InChI Key: MAXVGMWLQMEIEN-UHFFFAOYSA-N
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Description

4-Pentenyl pentyl ether is an organic compound with the molecular formula C10H20O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes a pentenyl group and a pentyl group connected via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 4-Pentenyl pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve the use of 4-penten-1-ol and pentyl bromide in the presence of a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Pentenyl pentyl ether can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).

    Acidic Cleavage: HI or HBr in aqueous solution.

    Claisen Rearrangement: Typically requires heating to around 250°C.

Major Products

    Oxidation: Formation of peroxides.

    Acidic Cleavage: Formation of alcohols and alkyl halides.

    Claisen Rearrangement: Formation of β-aryl allyl ethers.

Scientific Research Applications

4-Pentenyl pentyl ether has various applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Pentenyl pentyl ether in chemical reactions typically involves the cleavage of the C-O bond. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . The specific pathway depends on the type of substituents attached to the ether.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentenyl pentyl ether is unique due to its combination of a pentenyl group and a pentyl group, which provides distinct chemical properties and reactivity compared to simpler ethers. Its structure allows for specific interactions in both chemical and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

56052-88-1

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-pent-4-enoxypentane

InChI

InChI=1S/C10H20O/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-10H2,2H3

InChI Key

MAXVGMWLQMEIEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCCC=C

Origin of Product

United States

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